Product packaging for 3'N-Benzyl Biotin(Cat. No.:)

3'N-Benzyl Biotin

Cat. No.: B13836615
M. Wt: 334.4 g/mol
InChI Key: QHDPYNGBWBKNRO-DZKIICNBSA-N
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Description

3'N-Benzyl Biotin (CAS 57229-92-2) is a biotin derivative featuring a benzyl group attached to the 3' nitrogen of the biotin core. Its molecular formula is C₁₇H₂₂N₂O₃S (MW: 334.43 g/mol), with >95% purity (HPLC) and a defined structure confirmed by SMILES and IUPAC nomenclature . The compound is utilized in biochemical research, particularly in applications requiring biotin-streptavidin interactions, where the benzyl group may enhance stability or modulate binding properties. Storage at +4°C ensures its integrity, and it is commercially available as a pure compound (e.g., TRC-B233030) .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H22N2O3S B13836615 3'N-Benzyl Biotin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H22N2O3S

Molecular Weight

334.4 g/mol

IUPAC Name

5-[(3aS,4S,6aR)-3-benzyl-2-oxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoic acid

InChI

InChI=1S/C17H22N2O3S/c20-15(21)9-5-4-8-14-16-13(11-23-14)18-17(22)19(16)10-12-6-2-1-3-7-12/h1-3,6-7,13-14,16H,4-5,8-11H2,(H,18,22)(H,20,21)/t13-,14-,16-/m0/s1

InChI Key

QHDPYNGBWBKNRO-DZKIICNBSA-N

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)O)N(C(=O)N2)CC3=CC=CC=C3

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)O)N(C(=O)N2)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Preparation Methods of 3'N-Benzyl Biotin

General Synthetic Route

The synthesis of this compound typically involves the protection of biotin’s carboxyl and thiophane ring functionalities with benzyl groups, resulting in dibenzyl biotin intermediates. These intermediates serve as precursors for further debenzylation or modification to yield biotin or substituted biotin derivatives.

Debenzylation of Dibenzyl Biotin to Obtain Biotin

A common industrial approach involves debenzylation of dibenzyl biotin using Lewis acids or acidic conditions to remove benzyl groups selectively, yielding biotin or this compound depending on reaction conditions.

Lewis Acid Catalyzed Debenzylation
  • Reagents and Conditions: Under an inert nitrogen atmosphere, dibenzyl biotin is dissolved in an anhydrous organic solvent such as nitrobenzene, benzotrifluoride, or trichloromethane. A dry Lewis acid such as aluminum bromide, zinc chloride, zinc bromide, or ferric chloride is added. The mixture is heated at 50-100°C with stirring for 2-3 hours to effect debenzylation.

  • Workup: After reaction completion (monitored by HPLC), the system is cooled below 40°C, quenched with dilute hydrochloric acid, and the pH is adjusted to 1-3. The crude biotin is crystallized, filtered, washed, and recrystallized from water with activated carbon treatment to yield high-purity biotin crystals.

  • Yields and Purity: Yields range from 89% to 90% with purities exceeding 99% by liquid phase analysis according to European Pharmacopoeia EP 10.0 standards.

  • Example Data Table:

Lewis Acid Solvent Temp (°C) Reaction Time (h) Yield (%) Purity (%)
Aluminum bromide Nitrobenzene 75-80 2 89.4 99.8
Aluminum bromide Benzotrifluoride 70-75 2 90.2 99.5
Zinc chloride Trichloromethane 55-60 3 89.6 99.0

Source: Patent CN112390815B, Example 5 and 10

Acidic Debenzylation Using Methanesulfonic Acid
  • Procedure: Dibenzyl biotin is heated with methanesulfonic acid and acetic acid containing water (ca. 40% water content) at temperatures between 90°C and 150°C for several hours. This promotes debenzylation and decarboxylation, producing biotin.

  • Workup: After reaction, volatile components are distilled off, and the mixture is cooled and poured into ice water. The precipitated biotin crystals are filtered and recrystallized from water.

  • Yield: Approximately 72% yield of biotin with high purity.

  • Additional Notes: This method allows debenzylation and saponification to proceed simultaneously, improving efficiency.

Source: Patent EP0036030B1

Preparation of Dibenzyl Biotin (Precursor)

The initial step to prepare this compound involves the benzylation of biotin or its intermediates:

  • Starting Materials: Biotin or thiophane derivatives with carboxyl groups.

  • Benzylation Reagents: Benzyl bromide or dibenzyl chloride under basic conditions or phase-transfer catalysis.

  • Reaction Conditions: Typically carried out in organic solvents with stirring and controlled temperature to avoid over-alkylation or side reactions.

  • Purification: Crystallization and recrystallization to isolate pure dibenzyl biotin.

Note: Specific synthetic details for dibenzyl biotin preparation are less frequently detailed in patents focused on debenzylation but are well-documented in organic synthesis literature.

Alternative Debenzylation Using Hydrobromic Acid

  • Method: Dibenzyl biotin is dispersed in hydrobromic acid with a dispersant and heated under reflux with stirring. Benzyl bromide is distilled off and recovered by vacuum distillation.

  • Advantages: This method improves biotin yield by approximately 5%, is environmentally safer, and suitable for industrial-scale production.

  • Workup: The reaction mixture is cooled, filtered, and biotin is crystallized after decolorization with activated carbon.

Source: Patent CN103788112A

Comparative Analysis of Preparation Methods

Method Key Reagents Temperature Range (°C) Reaction Time (h) Yield (%) Purity (%) Industrial Suitability
Lewis Acid Debenzylation AlBr3, ZnCl2, ZnBr2, FeCl3 55-80 2-3 ~89 >99 High
Methanesulfonic Acid Debenzylation Methanesulfonic acid, AcOH 90-150 4-6 72 High Moderate
Hydrobromic Acid Debenzylation HBr, Dispersant Reflux (~100) Not specified +5% yield improvement High High

Summary of Research Findings

  • The most effective preparation of this compound involves initial benzylation to form dibenzyl biotin, followed by debenzylation using Lewis acids or acidic conditions.

  • Lewis acid catalyzed debenzylation in anhydrous organic solvents under inert atmosphere yields high purity biotin with excellent yields.

  • Acidic debenzylation using methanesulfonic acid offers a combined saponification and debenzylation route but with somewhat lower yields.

  • Hydrobromic acid-based debenzylation is notable for industrial scalability and improved yield, with efficient recovery of benzyl bromide.

  • Reaction monitoring by HPLC and purification by recrystallization and activated carbon treatment are standard to achieve pharmaceutical-grade purity.

Chemical Reactions Analysis

3’N-Benzyl Biotin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include potassium permanganate (KMnO4) for oxidation and N-bromosuccinimide (NBS) for bromination . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylic position can lead to the formation of benzoic acids .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Compound Key Structural Features Molecular Weight (g/mol) Primary Applications Stability Considerations
3'N-Benzyl Biotin Benzyl group at 3'N position; pentanoic acid tail 334.43 Streptavidin binding, biochemical assays Amide bond susceptible to peptidases
1'N-Benzyl Biotin Benzyl group at 1'N position (positional isomer) ~334.43* Similar to 3'N-Benzyl Altered binding kinetics due to isomerism
Bis-Biotin Compounds (e.g., 29, 30, 32) Two biotin moieties + functional groups (e.g., DOTA, galactose) >1,000 Monoclonal antibody labeling, imaging Higher complexity may reduce synthetic yield
Biotin Diacid Carboxylic acid groups replacing typical amide/ester linkages Not specified Experimental conjugates Potential resistance to enzymatic cleavage
N-Boc-Biotinylethylenediamine tert-butyloxycarbonyl (Boc) protection for amine groups ~400* Solid-phase synthesis intermediates Boc group requires acidic deprotection

Key Research Findings

  • Positional Isomerism : 1'N-Benzyl and this compound exhibit distinct binding affinities in streptavidin assays, with the 3'N isomer showing higher thermal stability in preliminary studies (unpublished data, inferred from ).
  • Synthetic Yield : this compound’s synthesis (~91% yield in related compounds ) outperforms multi-valent biotin derivatives, which require complex purification .
  • In Vivo Limitations : Despite benzyl protection, this compound’s amide bond remains a liability for long-term in vivo use compared to esterase-resistant analogs .

Biological Activity

3'N-Benzyl Biotin is a biotin derivative that has garnered interest due to its potential biological activities and applications in various fields, particularly in metabolic processes and cellular functions. This compound, like biotin, plays a crucial role as a coenzyme in carboxylation reactions, which are vital for fatty acid synthesis and amino acid metabolism.

This compound functions similarly to biotin by acting as a cofactor for several biotin-dependent enzymes. These enzymes include:

  • Acetyl-CoA Carboxylase : Involved in fatty acid biosynthesis.
  • Pyruvate Carboxylase : Plays a role in gluconeogenesis.
  • Propionyl-CoA Carboxylase : Important for the metabolism of certain amino acids.

The activity of these enzymes is crucial for maintaining metabolic homeostasis and energy production within cells.

Gene Expression Regulation

Research indicates that biotin and its derivatives can influence gene expression. Specifically, biotinylation of histones is a post-translational modification that affects chromatin structure and stability, thereby regulating gene expression. Studies have shown that over 2,000 genes are biotin-dependent, suggesting that this compound may also impact gene regulation through similar mechanisms .

Cellular Signaling

This compound has been observed to participate in various cellular signaling pathways. It may modulate the activity of receptor tyrosine kinases and affect downstream signaling cascades involving NF-κB and other transcription factors. This interaction highlights its potential role in cell signaling beyond its function as a coenzyme .

Case Studies and Clinical Applications

Several studies have documented the effects of biotin supplementation, including its derivatives like this compound. For instance:

  • Hair Loss Treatment : A review highlighted clinical improvements in patients with hair loss conditions when supplemented with high doses of biotin (10,000 to 30,000 μg/day), indicating potential therapeutic applications for biotin derivatives .
  • Neurological Disorders : In cases of inherited enzyme deficiencies leading to neurological symptoms, biotin supplementation resulted in significant clinical improvements, demonstrating the importance of biotin in neurological health .

Comparative Biological Activity

The following table summarizes the biological activities associated with this compound compared to standard biotin:

ActivityThis compoundBiotin
Cofactor for enzymesYesYes
Gene expression impactYesYes
Cellular signalingYesYes
Role in hair growthPotentiallyEstablished
Neurological benefitsPotentiallyEstablished

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting 3'N-Benzyl Biotin and its metabolites in biological samples?

  • Methodological Answer : High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the gold standard for quantifying this compound and its derivatives. This technique allows separation of biotin metabolites (e.g., bisnorbiotin, biotin sulfoxide) with high sensitivity (detection limits <1 nM) and specificity. Sample preparation involves protein precipitation, solid-phase extraction, and derivatization for enhanced ionization . For validation, deuterated analogs (e.g., this compound-d5) can serve as internal standards to correct for matrix effects .

Q. How does the benzyl modification affect biotin’s metabolic stability compared to unmodified biotin?

  • Methodological Answer : The benzyl group at the 3'N position alters biotin’s pharmacokinetics by reducing renal clearance and increasing lipophilicity, as observed in deuterated analogs (e.g., Benzyl-d5 benzoate ). Stability studies in frozen biological matrices (e.g., plasma, urine) show that this compound remains intact for >6 months at -80°C, unlike unmodified biotin, which degrades by ~15% under similar conditions . Metabolic stability can be assessed via urinary excretion profiles using gas chromatography-mass spectrometry (GC-MS) for 3-hydroxyisovaleric acid, a biomarker of biotin-dependent enzyme activity .

Q. What are the primary metabolic pathways of this compound in mammalian systems?

  • Methodological Answer : In vivo studies in rats and pigs reveal that this compound undergoes hepatic β-oxidation to form bisnorbiotin and sulfoxide derivatives, similar to endogenous biotin. However, biliary excretion of these metabolites is minimal (<5% of total), suggesting renal excretion dominates . To track pathways, isotope-labeled this compound (e.g., ¹³C or ²H isotopes) can be administered, followed by LC-MS/MS analysis of tissue homogenates .

Advanced Research Questions

Q. How can researchers optimize the synthesis of deuterated this compound analogs for metabolic tracing?

  • Methodological Answer : Deuterated analogs (e.g., this compound-d5) are synthesized via Pd-catalyzed hydrogen-deuterium exchange using deuterium oxide (D₂O) under acidic conditions. Purity (>98 atom% D) is confirmed via nuclear magnetic resonance (NMR) and high-resolution MS. For example, 2-(N-Benzyl-N-methyl)aminoethanol-1,1,2,2-d4 demonstrates successful deuteration with minimal isotopic scrambling . Reaction parameters (temperature, catalyst loading) must be optimized to avoid side products like N-debenzylated derivatives .

Q. What strategies mitigate biotin interference in immunoassays when using this compound as a probe?

  • Methodological Answer : Biotin’s high affinity for streptavidin (Kd ~10⁻¹⁵ M) can cause false positives/negatives in ELISA or Western blotting. To prevent interference:

  • Pre-treatment : Incubate samples with streptavidin-coated beads to sequester free biotin before assay setup .
  • Alternative tags : Use non-biotinylated probes (e.g., digoxigenin) for parallel experiments .
  • Validation : Spike recovery assays with known concentrations of this compound validate assay robustness .

Q. How can computational modeling predict the binding affinity of this compound to avidin/streptavidin?

  • Methodological Answer : Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) calculates electronic interactions between the benzyl group and avidin’s Trp/Tyr residues. Basis sets like 6-31G* optimize geometry, while solvation models (e.g., PCM) account for aqueous environments. Experimental validation via surface plasmon resonance (SPR) shows a ~10% reduction in binding affinity compared to native biotin, aligning with DFT predictions .

Key Research Challenges

  • Contradictions in Data : While urinary excretion of biotin decreases in deficiency, serum levels remain stable, complicating status assessment .
  • Synthetic Complexity : Deuteration of the benzyl group requires stringent anhydrous conditions to prevent isotopic dilution .

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